molecular formula C13H14N2O4 B12913392 5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid CAS No. 75179-73-6

5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid

Cat. No.: B12913392
CAS No.: 75179-73-6
M. Wt: 262.26 g/mol
InChI Key: CLIBJHIOJOBIQJ-UHFFFAOYSA-N
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Description

5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid is a heterocyclic compound with significant biological activity. It is a derivative of isoindole, a prominent class of heterocyclic compounds known for their diverse applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid typically involves the reaction of methyl 5-amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl)isoindolin-2-yl)pentanoate with sodium hydroxide in tetrahydrofuran at 40°C for 2 hours. The reaction is monitored by thin-layer chromatography . The solution is then concentrated, diluted with water, and the pH is adjusted to three by adding hydrochloric acid solution. The mixture is extracted with ethyl acetate, washed with brine, and the organic layer is concentrated under reduced pressure. The residue is purified by column chromatography using dichloromethane and methanol (15:1, v/v). Crystals of the compound are obtained by slow evaporation of the mixed solution at room temperature after a week .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of amino and oxo groups, along with the isoindole core, makes it a versatile compound for various scientific research applications.

Properties

CAS No.

75179-73-6

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

5-amino-5-oxo-4-(3-oxo-1H-isoindol-2-yl)pentanoic acid

InChI

InChI=1S/C13H14N2O4/c14-12(18)10(5-6-11(16)17)15-7-8-3-1-2-4-9(8)13(15)19/h1-4,10H,5-7H2,(H2,14,18)(H,16,17)

InChI Key

CLIBJHIOJOBIQJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CCC(=O)O)C(=O)N

Origin of Product

United States

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